6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C26H30N6 and its molecular weight is 426.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel pyrazolopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Substituents :
- 4-benzylpiperidine moiety
- N-(2,4-dimethylphenyl) group
- Methyl group at the 1-position
This unique combination of structural features is believed to contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. For instance, derivatives of the piperidine class have been shown to exhibit high affinity for dopamine receptors, particularly the D(4) subtype, which is implicated in several neurological conditions . The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but are likely significant in its pharmacodynamics.
Antagonistic Effects on Dopamine Receptors
Initial studies suggest that the compound may act as an antagonist at specific dopamine receptor subtypes. For example, related compounds have demonstrated selective inhibition of dopamine-induced signaling pathways, which could be beneficial in treating disorders characterized by dopaminergic dysregulation .
Antineoplastic Properties
Emerging evidence points towards the potential antineoplastic effects of pyrazolopyrimidine derivatives. A study highlighted that similar compounds exhibited cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the disruption of mitochondrial function and modulation of cell cycle regulators.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative processes. Some derivatives have shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting a multifaceted role in neuroprotection .
Study 1: Dopamine Receptor Interaction
A study investigating a series of benzylpiperidine derivatives found that specific substitutions significantly enhanced their affinity for D(4) receptors. The compound was noted for its potential to modulate dopaminergic signaling effectively .
Study 2: Anticancer Activity
In vitro assays demonstrated that pyrazolopyrimidine derivatives could inhibit proliferation in cancer cell lines such as HT-29 and TK-10. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .
Data Tables
Eigenschaften
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6/c1-18-9-10-23(19(2)15-18)28-24-22-17-27-31(3)25(22)30-26(29-24)32-13-11-21(12-14-32)16-20-7-5-4-6-8-20/h4-10,15,17,21H,11-14,16H2,1-3H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILXOYVUFRVDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.